![molecular formula C10H17NO6 B141566 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid CAS No. 137401-45-7](/img/structure/B141566.png)
2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid
Overview
Description
The compound “2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid” is a type of amino acid derivative. It contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis .
Synthesis Analysis
The synthesis of compounds similar to “2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid” often involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs can be used as starting materials in dipeptide synthesis with commonly used coupling reagents .Chemical Reactions Analysis
The tert-butoxycarbonyl (Boc) group in the compound can be deprotected under certain conditions. This process is crucial in peptide synthesis and other organic transformations .Scientific Research Applications
Catalyst for N-tert-butoxycarbonylation of Amines
A study by Heydari et al. (2007) outlines the use of heteropoly acid H3PW12O40 as an efficient catalyst for N-tert-butoxycarbonylation of amines. This process involves the use of di-tert-butyl dicarbonate and is significant in peptide synthesis due to the resistance of N-tert-butoxycarbonyl amino acids to racemization. This method is noted for its efficiency and environmental friendliness (Heydari et al., 2007).
Formation of Oxoindole-Linked α-Alkoxy-β-amino Acid Derivatives
Ravikumar et al. (2015) described the synthesis of oxoindolyl α-hydroxy-β-amino acid derivatives, including compounds involving 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid. These derivatives have applications in studying the diastereoselectivity of chemical reactions, highlighting their potential in stereochemistry and molecular design (Ravikumar et al., 2015).
Use in Peptide Synthesis
Thalluri et al. (2013) discussed the synthesis and utility of ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) in esterification, thioesterification, amidation reactions, and peptide synthesis. This compound is related to 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid in its function and highlights its significance in facilitating racemization-free reactions in peptide synthesis (Thalluri et al., 2013).
Synthesis of Neuroexcitant Analogues
Pajouhesh et al. (2000) reported the enantioselective synthesis of neuroexcitant analogues using derivatives similar to 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid. These analogues have potential applications in neuroscience research and pharmacology, illustrating the broader utility of these compounds in medicinal chemistry (Pajouhesh et al., 2000).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound, also known as 2-tert-Butoxycarbonylaminomalonic acid monoethyl ester, is a derivative of amino acids and is used in peptide synthesis . Its primary target is the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes, including cell growth and the signaling pathways of the immune response.
Mode of Action
The compound acts as a protecting group for the amino moiety during peptide synthesis . It interacts with its targets by blocking the reactive groups of the amino acid anions, preventing unwanted reactions in selective or multistep organic synthesis . The tert-butoxycarbonyl (Boc) group is selectively removed via treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis. It is used as a reactant in the formation of dipeptides . The compound’s role in this pathway is crucial as it allows for the selective formation of peptide bonds, while minimizing competing reactions with reactive functional groups.
Pharmacokinetics
It is known that the compound is used in the synthesis of peptides, which suggests that it is likely to be metabolized and eliminated as part of the peptide product . The bioavailability of the compound can be influenced by various factors, including its formulation and the presence of other compounds .
Result of Action
The primary result of the compound’s action is the successful synthesis of peptides with the desired sequence and structure . By protecting the amino group during synthesis, the compound ensures that peptide bonds are formed at the correct locations, resulting in the desired peptide product.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the compound’s efficacy in peptide synthesis can be enhanced by the use of appropriate solvents and reaction conditions . Additionally, the compound’s stability may be affected by factors such as temperature and pH .
properties
IUPAC Name |
3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-5-16-8(14)6(7(12)13)11-9(15)17-10(2,3)4/h6H,5H2,1-4H3,(H,11,15)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNKUZUBBRTYOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451838 | |
Record name | Ethyl N-(tert-butoxycarbonyl)-3-oxoserinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid | |
CAS RN |
137401-45-7 | |
Record name | Ethyl N-(tert-butoxycarbonyl)-3-oxoserinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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